7-デメチル・イバブラジン

説明

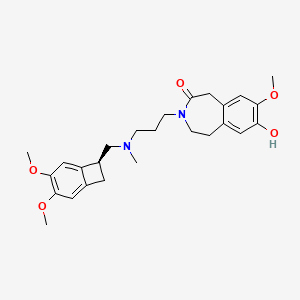

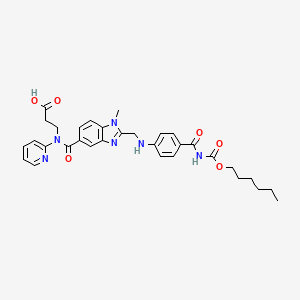

7-Demethyl Ivabradine is a chemical compound with the molecular formula C26H34N2O5 . It is a derivative of Ivabradine, a heart rate-lowering agent .

Molecular Structure Analysis

The 7-Demethyl Ivabradine molecule contains a total of 70 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 eight-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Ivabradine, the parent compound of 7-Demethyl Ivabradine, is known to be quite durable. Increased temperature, acid, base, oxidation reagents, and light have been found to cause its degradation .

科学的研究の応用

心拍出量減少型心不全 (HFrEF)

7-デメチル・イバブラジン: は、洞調律で、最大許容量のβ遮断薬治療にもかかわらず心拍数が毎分70回以上であるHFrEF患者さんに適応されます {svg_1}. それは、洞結節のI_f電流を選択的に阻害することにより、血圧や心筋収縮力に影響を与えることなく心拍数を低下させます {svg_2}. これにより、これらの患者さんの心拍出量の改善と、罹患率および死亡率の低下につながる可能性があります。

安定狭心症 (CSAP)

CSAP患者さんにおいて、7-デメチル・イバブラジンは、狭心症発作の頻度を減らし、運動耐容能を改善する効果を示しています {svg_3}. 心拍数を低下させることで、心筋の酸素供給と需要のバランスを助け、虚血発作と急性冠症候群のリスクを軽減します。

心拍数コントロールの最適化

頻脈性低血圧などの、精密な心拍数コントロールを必要とする患者さんの場合、7-デメチル・イバブラジンは、目標の心拍数に達するまで増量することができます。 これにより心拍出量が向上し、他の心不全薬の増量が可能となり、心機能の改善につながります {svg_4}.

心臓超音波検査によるケア

新しい重複理論によれば、経胸壁心臓超音波検査でE波とA波の重複を最小限に抑えることで、有意な利点をもたらす可能性があります。7-デメチル・イバブラジンは、心臓超音波検査によるケアで使用して、心拍数を最適化し、より優れた心機能の改善を促進することができます {svg_5}.

臨床適応の潜在的な拡大

7-デメチル・イバブラジンの臨床適応を、より広範な疾患に拡大するための研究が進められています。 心拍出量保存型心不全、急性心不全、敗血症では効果がない可能性がありますが、心房細動患者への適用性は今後の研究の対象となります {svg_6}.

虚血性心疾患

7-デメチル・イバブラジン: は、狭心症以外の虚血性心疾患の治療における有用性について研究されています。 心拍数を選択的に低下させる能力により、運動など、需要が増加する時期に心筋虚血から保護できる可能性があります {svg_7}.

作用機序

Target of Action

7-Demethyl Ivabradine, also known as O-Desmethyl Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The sinoatrial node is unique in that its cells have an innate ability to generate a cyclical change in their resting membrane potential, which drives it toward the threshold needed for spontaneous depolarization .

Mode of Action

7-Demethyl Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This results in a lower heart rate and thus more blood to flow to the myocardium . It operates by a mechanism different from that of beta blockers and calcium channel blockers, two commonly prescribed antianginal classes of cardiac drugs .

Biochemical Pathways

The action of 7-Demethyl Ivabradine affects several biochemical pathways. It has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Additionally, it has been found to have cardioprotective effects against myocardial infarction, mediated by reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway .

Result of Action

The primary result of 7-Demethyl Ivabradine’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .

将来の方向性

Ivabradine, the parent compound of 7-Demethyl Ivabradine, has demonstrated efficacy in the treatment of chronic stable angina pectoris (CSAP) and myocardial ischemia . Further studies are needed to determine if 7-Demethyl Ivabradine shares these therapeutic properties and to explore potential new applications .

生化学分析

Biochemical Properties

7-Demethyl Ivabradine interacts with various enzymes and proteins. It is a derivative of Ivabradine, which is known to inhibit the funny current (If) responsible for determining heart rate in the sinoatrial node . This interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel results in a reduction in heart rate .

Cellular Effects

7-Demethyl Ivabradine has significant effects on various types of cells and cellular processes. As a derivative of Ivabradine, it is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .

Molecular Mechanism

The molecular mechanism of 7-Demethyl Ivabradine involves its interaction with the HCN channel. Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement which leads to slowing of the heart rate through reduction in the slope of the depolarization phase of the action potential .

Temporal Effects in Laboratory Settings

The effects of 7-Demethyl Ivabradine change over time in laboratory settings. Ivabradine, from which 7-Demethyl Ivabradine is derived, has been shown to have a positive impact on left ventricular volumes and ejection fraction over time . It also has a favorable effect on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .

Dosage Effects in Animal Models

The effects of 7-Demethyl Ivabradine vary with different dosages in animal models. Ivabradine has been shown to improve left ventricular reverse remodeling, quality of life, and exercise capacity in heart failure patients with reduced ejection fraction .

Metabolic Pathways

7-Demethyl Ivabradine is involved in various metabolic pathways. Ivabradine, from which 7-Demethyl Ivabradine is derived, has been shown to prevent the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway, downregulation of inflammatory responses, and reduction of collagen expression .

Transport and Distribution

Ivabradine, from which 7-Demethyl Ivabradine is derived, is known to be transported and distributed within cells via its interaction with the HCN channel .

Subcellular Localization

Ivabradine, from which 7-Demethyl Ivabradine is derived, is known to localize in the sinoatrial node where it interacts with the HCN channel .

特性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747566 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304462-60-0 | |

| Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethyl ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYL IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)